molecular formula C8H11BrN2 B13221895 5-Bromo-2-(sec-butyl)pyrimidine

5-Bromo-2-(sec-butyl)pyrimidine

Cat. No.: B13221895
M. Wt: 215.09 g/mol
InChI Key: GQCNBSGTECRTQN-UHFFFAOYSA-N
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Description

5-Bromo-2-(sec-butyl)pyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids. The presence of a bromine atom and a sec-butyl group in the pyrimidine ring makes this compound unique and of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(sec-butyl)pyrimidine can be achieved through several methods. One common approach involves the bromination of 2-(sec-butyl)pyrimidine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(sec-butyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reducing system.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in coupling reactions.

Major Products Formed

    Substitution: Formation of 2-(sec-butyl)pyrimidine derivatives with various functional groups.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of 2-(sec-butyl)pyrimidine.

Scientific Research Applications

5-Bromo-2-(sec-butyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(sec-butyl)pyrimidine depends on its specific application. In biological systems, it may interact with nucleic acids or proteins, potentially inhibiting or modifying their function. The bromine atom and sec-butyl group can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: Lacks the sec-butyl group, making it less hydrophobic and potentially less bioactive.

    2-(sec-butyl)pyrimidine: Lacks the bromine atom, which may reduce its reactivity in substitution and coupling reactions.

    5-Bromo-2-chloropyrimidine: Contains a chlorine atom instead of a sec-butyl group, leading to different chemical properties and reactivity.

Uniqueness

5-Bromo-2-(sec-butyl)pyrimidine is unique due to the presence of both a bromine atom and a sec-butyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-butan-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-3-6(2)8-10-4-7(9)5-11-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCNBSGTECRTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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